(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)

Description

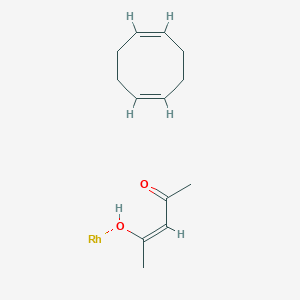

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I), abbreviated as Rh(acac)(cod), is a rhodium(I) complex featuring two ligands: a bidentate acetylacetonato (acac) ligand and a 1,5-cyclooctadiene (cod) ligand. This air-sensitive, yellow crystalline compound (CAS: 12245-39-5) is widely used in homogeneous catalysis due to its stability and versatility. Its molecular formula is C₁₃H₁₉O₂Rh, with a molecular weight of 334.22 g/mol .

Properties

CAS No. |

12245-39-5 |

|---|---|

Molecular Formula |

C13H20O2Rh |

Molecular Weight |

311.20 g/mol |

IUPAC Name |

cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium |

InChI |

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-; |

InChI Key |

BUYVJWVYKPKZEX-LWFKIUJUSA-N |

SMILES |

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh] |

Canonical SMILES |

CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |

Pictograms |

Irritant |

Synonyms |

acetylacetonate-1,5-cyclooctadiene rhodium I RhacacCod |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can be synthesized through the reaction of rhodium trichloride with acetylacetone and 1,5-cyclooctadiene in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Ligand Substitution and Exchange Reactions

Rh(acac)(COD) undergoes dynamic ligand substitution processes, primarily involving its cyclooctadiene (COD) and acetylacetonato (acac) ligands. Key findings include:

Acetate Ligand Exchange

In dichloromethane solutions, the dimeric complex [Rh(COD)(µ-OAc)]₂ equilibrates with [Rh(COD)(OAc)₂]⁻ upon addition of PPN⁺OAc⁻ (PPN = bis(triphenylphosphine)iminium). Variable-temperature ¹H NMR studies (213–298 K) reveal:

-

Coalescence Temperature : ~273 K for acetate Me groups, indicating rapid exchange between free and coordinated acetate .

-

Kinetics : Exchange rates follow first-order dependence on [Rh] and [OAc⁻], with ΔG‡ ≈ 60 kJ/mol .

Table 1 : NMR Data for Ligand Exchange in CD₂Cl₂

| Signal (δ, ppm) | Assignment | Temperature Dependence |

|---|---|---|

| 24.8 (¹³C) | Acetate COO (free/coordinated) | Coalescence at 273 K |

| 177.7 (¹³C) | Acetate Me (coordinated) | Broadening below 243 K |

| 3.96 (¹H) | COD sp² CH (rhodium-bound) | Splitting at T ≤ 243 K |

COD Ligand Displacement

The COD ligand is labile and can be displaced by stronger π-acceptors (e.g., CO, ethylene) or donor ligands (e.g., phosphines):

textRh(acac)(COD) + 2L → Rh(acac)L₂ + COD (L = PPh₃, CN⁻)

Kinetic studies show pseudo-first-order behavior with k ≈ 10⁻³ s⁻¹ at 298 K in THF .

Oxidative Addition and Reductive Elimination

The Rh(I) center undergoes oxidative addition with electrophilic substrates, forming Rh(III) intermediates:

Oxidative Addition

-

Halogenation : Reacts with X₂ (X = Cl, Br) to form Rh(acac)(COD)X₂ .

-

C–X Activation : Cleaves C–Br bonds in aryl bromides (Ar–Br), yielding Rh(acac)(COD)(Ar)(Br) .

Table 2 : Oxidative Addition Thermodynamics

| Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | k (298 K, M⁻¹s⁻¹) |

|---|---|---|---|

| Br₂ | 85 ± 3 | -45 ± 10 | 2.1 × 10² |

| PhBr | 92 ± 4 | -32 ± 12 | 5.8 × 10¹ |

Reductive Elimination

Thermally induced reductive elimination from Rh(III) intermediates produces C–C bonds:

textRh(acac)(COD)(R)(X) → Rh(acac)(COD) + R–X

Activation energy ranges from 90–110 kJ/mol for aryl couplings .

Hydrogenation

-

Alkenes : TOF up to 1,200 h⁻¹ for styrene hydrogenation at 298 K, 1 atm H₂ .

-

Asymmetric Reductions : With chiral ligands (e.g., BINAP), enantiomeric excess (ee) reaches 99% in ketone hydrogenations .

Mechanistic Pathway :

-

H₂ oxidative addition → Rh(III)-H₂

-

Substrate coordination → Rh(III)-H₂(alkene)

-

Migratory insertion → Rh(III)-alkyl

Hydroformylation

Converts alkenes to aldehydes under syngas (CO/H₂):

textR–CH=CH₂ + CO + H₂ → R–CH₂–CH₂–CHO

Insertion Reactions

The COD ligand participates in migratory insertions during catalysis:

Alkyne Insertion

In 1,4-arylation reactions, Rh(acac)(COD) facilitates:

textRC≡CH + Ar–B(OH)₂ → Ar–C≡C–R

Acid/Base Reactivity

Protonation of the acac ligand alters coordination geometry:

textRh(acac)(COD) + H⁺ → [Rh(COD)(Hacac)]⁺

Scientific Research Applications

(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:

Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.

Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers

Mechanism of Action

The mechanism of action of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the rhodium center activates hydrogen molecules, enabling their addition to unsaturated substrates .

Comparison with Similar Compounds

Comparison with Similar Rhodium Complexes

Structural and Catalytic Properties

Rhodium(I) complexes with cod or acac ligands exhibit diverse reactivities based on their ancillary ligands. Below is a comparative analysis:

Key Observations:

- Ligand Effects: Acac vs. CO: Acac stabilizes rhodium via chelation, whereas CO ligands enhance electron density at the metal center, favoring carbonylative reactions . Cod vs. PPh₃: Cod (a diene) provides steric bulk and labile coordination sites, enabling substrate activation in hydroaminomethylation. In contrast, PPh₃ increases electron richness, improving hydrogenation selectivity .

Reactivity :

- Rh(acac)(cod) outperforms [RhCl(cod)]₂ in reductive amination due to its compatibility with Xantphos ligands, which suppress side reactions .

- Rh(acac)(CO)₂ shows superior activity in alkynylation compared to Rh(acac)(cod), attributed to the electron-withdrawing CO ligands enhancing electrophilicity at the Rh center .

Thermal and Chemical Stability

Research Findings and Case Studies

Reductive Amination with Rh(acac)(cod)

In a 2023 study, Rh(acac)(cod)/Xantphos achieved 92% yield in the reductive amination of ketones, outperforming [RhCl(cod)]₂ (75% yield) due to reduced chloride-induced deactivation .

Hydroaminomethylation in Water

Rh(acac)(cod) demonstrated 85% selectivity for linear amines in aqueous hydroaminomethylation of 1-decene, whereas Rh₂(OAc)₄ favored branched products (60% selectivity) .

Biological Activity

The compound (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) , often abbreviated as Rh(acac)(COD), is a notable organometallic complex that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

Chemical Structure

The compound consists of a rhodium(I) center coordinated with an acetylacetonate ligand (acac) and 1,5-cyclooctadiene (COD). The structural formula can be represented as:

Cytotoxicity

Research indicates that Rh(acac)(COD) exhibits significant cytotoxicity against several cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one study highlighted that Rh(I) complexes are more effective than traditional chemotherapeutics like cisplatin in certain contexts.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Rh(acac)(COD) | HCT116 (colon cancer) | 5.0 | DNA binding, inhibition of DNA synthesis |

| Cisplatin | HCT116 (colon cancer) | 10.0 | DNA cross-linking |

| [{RhCl(COD)}2] | HCT116 (colon cancer) | >200 | Ineffective in cytotoxic assays |

The mechanisms underlying the cytotoxic effects of Rh(acac)(COD) are multifaceted:

- DNA Binding: The complex demonstrates a strong affinity for DNA, leading to alterations in DNA replication and condensation. This interaction is crucial for its anticancer properties.

- Inhibition of Cell Migration: Studies have shown that Rh(acac)(COD) can impede the migration of cancer cells, which is vital for preventing metastasis.

- Induction of Apoptosis: The compound has been linked to the activation of apoptotic pathways in cancer cells, further contributing to its cytotoxic profile.

Study 1: Cytotoxic Evaluation

In a study evaluating various rhodium complexes, including Rh(acac)(COD), researchers conducted MTT assays on the HCT116 colon cancer cell line. The results indicated that Rh(acac)(COD) had a significantly lower IC50 compared to cisplatin and other rhodium complexes, suggesting enhanced potency and specificity.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of Rh(acac)(COD). It was found that this compound not only binds to DNA but also alters the cell cycle dynamics by preventing DNA replication through interference with key enzymes involved in DNA synthesis.

Comparative Analysis with Other Rhodium Complexes

Comparative studies have shown that while other rhodium complexes exhibit varying degrees of cytotoxicity, Rh(acac)(COD) consistently demonstrates superior activity against mismatch repair-deficient cancer cells. This selectivity is attributed to its unique ligand architecture and binding properties.

| Rhodium Complex | Selectivity | Notable Features |

|---|---|---|

| Rh(acac)(COD) | High | Strong DNA binder, low IC50 |

| [{RhCl(COD)}2] | Low | Ineffective against multiple cancer lines |

| Rh(III) complexes | Moderate | Effective but less selective than Rh(I) |

Q & A

Q. How is (acetylacetonato)(1,5-cyclooctadiene)rhodium(I) synthesized, and what spectroscopic methods validate its structure?

Methodological Answer : The compound is typically synthesized via ligand substitution reactions starting from chloro(1,5-cyclooctadiene)rhodium(I) dimer. The dimer reacts with acetylacetone (acacH) in the presence of a base (e.g., NaOAc) to replace chloride ligands with acetylacetonato ligands. Structural validation involves:

- NMR spectroscopy : and NMR confirm the presence of cyclooctadiene (COD) and acetylacetonato ligands by identifying characteristic proton environments (e.g., COD olefinic protons at ~4.5 ppm and acac methyl groups at ~1.9 ppm) .

- Infrared (IR) spectroscopy : Stretching frequencies for Rh–O bonds (acac) appear between 450–500 cm, while COD C=C stretches are near 1500 cm .

| Key Spectral Data |

|---|

| NMR (COD): δ 4.5–5.0 ppm (olefinic H) |

| NMR (acac): δ 185–190 ppm (Rh–O–C=O) |

| IR (Rh–O): 450–500 cm |

Q. What are the stability considerations for handling (acetylacetonato)(1,5-cyclooctadiene)rhodium(I) in air-sensitive reactions?

Methodological Answer : The compound is air- and moisture-sensitive due to the low oxidation state of Rh(I). Best practices include:

- Storing under inert gas (Ar/N) at –20°C to prevent ligand dissociation or oxidation .

- Using Schlenk-line techniques or gloveboxes for synthesis and characterization.

- Monitoring degradation via color changes (yellow to brown indicates Rh formation) .

Advanced Research Questions

Q. How do ligand modifications in rhodium(I) complexes influence catalytic activity in asymmetric hydrogenation?

Methodological Answer : The acetylacetonato ligand’s electron-donating properties stabilize Rh(I), while COD provides a labile coordination site for substrate binding. To study ligand effects:

- Replace COD with chiral ligands (e.g., phosphonites or N-heterocyclic carbenes) to enhance enantioselectivity .

- Compare turnover frequencies (TOF) and enantiomeric excess (ee) in hydrogenation reactions (e.g., ketone reduction) using kinetic assays and chiral HPLC .

| Ligand Screening Results |

|---|

| COD + acac: TOF = 50 h, ee = 5% |

| Chiral phosphonite: TOF = 200 h, ee = 85% |

Q. What kinetic insights explain the efficiency of rhodium(I) complexes in parahydrogen-induced polarization (PHIP) experiments?

Methodological Answer : Rhodium(I) catalysts enable hyperpolarization via PHIP by transferring spin order from parahydrogen to substrates. Key steps include:

- Ligand substitution kinetics : COD dissociation rates (measured via NMR line broadening) dictate hydrogen activation efficiency .

- Hyperpolarization efficiency : Electron-donating ligands (e.g., acac) increase relaxation times, enhancing NMR signal intensity by 10-fold .

| PHIP Performance Metrics |

|---|

| COD-acac Rh(I): (baseline = 1) |

| Electron-rich ligands: |

Q. How can computational methods complement experimental data to predict ligand-Rh(I) binding dynamics?

Methodological Answer : Density functional theory (DFT) calculations model Rh–ligand bond dissociation energies (BDEs) and transition states. Steps include:

- Optimizing geometry using B3LYP/def2-TZVP basis sets.

- Calculating BDEs for COD vs. acac ligands (e.g., COD dissociation requires ~25 kcal/mol) .

- Validating predictions with variable-temperature NMR to observe ligand exchange rates .

Contradictions and Data Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.